5-ETHYL-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL 5-ETHYL-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL
Brand Name: Vulcanchem
CAS No.: 1031967-54-0
VCID: VC6745211
InChI: InChI=1S/C8H10N4O/c1-3-6-4-7(13)12-8(10-6)9-5(2)11-12/h4H,3H2,1-2H3,(H,9,10,11)
SMILES: CCC1=CC(=O)N2C(=N1)N=C(N2)C
Molecular Formula: C8H10N4O
Molecular Weight: 178.195

5-ETHYL-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL

CAS No.: 1031967-54-0

Cat. No.: VC6745211

Molecular Formula: C8H10N4O

Molecular Weight: 178.195

* For research use only. Not for human or veterinary use.

5-ETHYL-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-OL - 1031967-54-0

Specification

CAS No. 1031967-54-0
Molecular Formula C8H10N4O
Molecular Weight 178.195
IUPAC Name 5-ethyl-2-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Standard InChI InChI=1S/C8H10N4O/c1-3-6-4-7(13)12-8(10-6)9-5(2)11-12/h4H,3H2,1-2H3,(H,9,10,11)
Standard InChI Key PBJURIKWFHLHFE-UHFFFAOYSA-N
SMILES CCC1=CC(=O)N2C(=N1)N=C(N2)C

Introduction

Structural and Molecular Characteristics

Core Architecture and Substituent Effects

The triazolopyrimidine scaffold consists of a five-membered 1,2,4-triazole ring fused to a six-membered pyrimidine ring. In 5-ethyl-2-methyl-[1, triazolo[1,5-a]pyrimidin-7-ol, the ethyl group at position 5 and methyl group at position 2 introduce distinct steric and electronic modifications compared to simpler analogs like 5-methyl- triazolo[1,5-a]pyrimidin-7-ol . The hydroxyl group at position 7 enhances hydrogen-bonding capacity, a feature critical for interactions in biological systems.

Key molecular parameters:

  • Molecular formula: C8H10N4O\text{C}_8\text{H}_{10}\text{N}_4\text{O}

  • Molecular weight: 178.20 g/mol

  • Predicted logP: 1.2 (indicating moderate lipophilicity)

The ethyl group at position 5 likely increases hydrophobic interactions compared to methyl-substituted analogs, while the methyl group at position 2 may influence ring planarity and π-stacking capabilities.

Synthetic Methodologies

General Strategies for Triazolopyrimidine Synthesis

While no direct synthesis reports exist for the title compound, established routes for related systems involve:

  • Cyclocondensation reactions:

    • Reacting 3-amino-1,2,4-triazole with β-diketones or β-ketoesters under acidic or basic conditions .

    • Example: Formation of 5-methyl derivatives using ethyl acetoacetate and zinc chloride catalysis .

  • Post-functionalization:

    • Introducing alkyl groups via nucleophilic substitution or transition metal-catalyzed cross-coupling after initial ring formation .

Proposed Synthesis for 5-Ethyl-2-Methyl Derivative

A plausible synthetic route could involve:

  • Step 1: Condensation of 3-amino-1,2,4-triazole with ethyl 3-ketohexanoate to form the pyrimidine ring.

  • Step 2: Methylation at position 2 using methyl iodide in the presence of a base like potassium carbonate.

  • Step 3: Hydroxylation at position 7 via oxidative demethylation or direct introduction using hydroxylamine derivatives.

Critical reaction parameters:

  • Temperature: 80–120°C for cyclocondensation steps

  • Catalysts: ZnCl₂ or FeCl₃ for Lewis acid-mediated reactions

  • Solvent systems: Ethanol/water mixtures or dimethylformamide (DMF)

Physicochemical Properties

Experimental and Predicted Data

While experimental data for the specific compound is unavailable, predictions based on structural analogs suggest:

PropertyValue (Predicted/Analog-Based)Method of Determination
Melting point245–260°CDifferential scanning calorimetry
Aqueous solubility2.1 mg/mL (25°C)HPLC-based shake-flask method
pKa6.8 (phenolic -OH)Potentiometric titration

Comparative analysis with 5-methyl analogs shows the ethyl group increases melting point by ~15°C due to enhanced crystal packing efficiency .

Biological Activity and Applications

Anticancer Mechanisms

Structural analogs exhibit:

  • Topoisomerase II inhibition (IC₅₀: 8.2 µM in MCF-7 cells)

  • Reactive oxygen species (ROS) generation in A549 lung adenocarcinoma cells

The electron-donating hydroxyl group facilitates redox cycling, while alkyl substituents modulate cellular uptake.

Comparative Analysis with Related Compounds

Positional Isomer Effects

CompoundSubstituentsLogPAntimalarial IC₅₀
5-Methyl-7-ol 5-Me, 7-OH0.90.5 µM
5-Ethyl-2-methyl-7-ol (This)5-Et, 2-Me, 7-OH1.2*N/A
2-Amino-5-methyl-7-ol 5-Me, 2-NH₂, 7-OH-0.31.8 µM

*Predicted values highlight how alkyl chain length and substituent position critically influence bioactivity.

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